molecular formula C12H14INO2 B8391662 (5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile

(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile

Cat. No.: B8391662
M. Wt: 331.15 g/mol
InChI Key: FYHBEZZOLWQXOZ-UHFFFAOYSA-N
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Description

(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile is a useful research compound. Its molecular formula is C12H14INO2 and its molecular weight is 331.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

2-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)acetonitrile

InChI

InChI=1S/C12H14INO2/c1-8(2)9-6-12(15-3)10(13)7-11(9)16-5-4-14/h6-8H,5H2,1-3H3

InChI Key

FYHBEZZOLWQXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OCC#N)I)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (1 degree C.) solution of 10.0 g of 5-iodo-2-isopropyl-4-methoxy-phenol in 25 mL THF was added 41.3 mL of 1N KOtBu in THF at a rate such that the internal temperature did not exceed 6 degrees C. To the resultant phenoxide solution was added a solution of 7.2 g of toluene-4-sulfonic acid cyanomethyl ester in 25 mL THF, and the reaction mixture was allowed to warm slowly to ambient temperature overnight. The reaction mixture was partitioned between n-heptane (50 mL) and water (50 mL), and the organic layer was displaced into n-heptane by distillation (to a pot temperature of 97 degrees C.). The concentrate in n-heptane was cooled slowly to ambient temperature and the resulting crystalline solid was washed with n-heptane and dried. In this manner, 9.26 g of (5-iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile was isolated (81%): m.p. 67.5-68.8 degrees C.; 1H nmr (DMSO) delta: 1.18 (d, 6H, J=6.9 Hz), 3.19 (septet, 1H, J=6.9 Hz), 3.81 (s, 3H), 5.16 (s 2H), 6.88 (s, 1H), 7.50 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
41.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
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solvent
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0 (± 1) mol
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solvent
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reactant
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7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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